An In-depth Technical Guide to N-cyclopropyl-3-methylbenzamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-cyclopropyl-3-methylbenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-cyclopropyl-3-methylbenzamide has emerged as a molecule of significant interest within the landscape of contemporary chemical and pharmaceutical research. While not as extensively documented or commercially prevalent as some of its structural isomers, its role as a key pharmacophore, particularly in the development of kinase inhibitors, underscores the necessity for a consolidated technical resource. This guide, designed for the discerning researcher and drug development professional, provides a comprehensive overview of N-cyclopropyl-3-methylbenzamide, detailing its chemical identity, synthesis, physicochemical properties, and known applications. In the absence of a dedicated CAS registry number, this document relies on and meticulously cites available scientific literature to ensure accuracy and verifiability.
Chemical Identity and Molecular Structure
Establishing the precise identity of a chemical entity is the cornerstone of any rigorous scientific investigation. While a specific CAS number for N-cyclopropyl-3-methylbenzamide has not been prominently indexed in major chemical databases, its molecular structure and nomenclature are well-defined.
Table 1: Core Identifiers for N-cyclopropyl-3-methylbenzamide
| Identifier | Value |
| IUPAC Name | N-cyclopropyl-3-methylbenzamide |
| Chemical Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2CC2 |
| InChI Key | (InChI keys for closely related isomers are available, but a specific key for this compound is not readily found in public databases) |
| CAS Number | Not Assigned/Readily Available |
It is crucial to differentiate N-cyclopropyl-3-methylbenzamide from its isomers, such as N-cyclopropyl-4-methylbenzamide (CAS No. 88229-12-3) and N-cyclopropyl-N-methyl-benzamide (CAS No. 155940-92-4), as the position of the methyl group on the benzoyl ring significantly influences the molecule's spatial arrangement and, consequently, its biological activity.[1]
Caption: 2D structure of N-cyclopropyl-3-methylbenzamide.
Synthesis and Purification
The synthesis of N-cyclopropyl-3-methylbenzamide typically involves the formation of an amide bond between 3-methylbenzoic acid (or its activated derivative) and cyclopropylamine. This is a standard transformation in organic chemistry, and several methods can be employed to achieve this coupling.
General Synthetic Approach: Amide Coupling
The most direct and commonly utilized method is the coupling of a carboxylic acid with an amine using a coupling reagent.
Caption: General synthetic workflow for N-cyclopropyl-3-methylbenzamide.
Experimental Protocol: Synthesis via EDC Coupling
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Reaction Setup: To a solution of 3-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid. The use of carbodiimide coupling agents is a well-established method for amide bond formation.[2]
-
Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-3-methylbenzamide as a pure solid.
Physicochemical Properties and Spectroscopic Data
Table 2: Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Notes |
| Physical State | Solid | Based on analogous benzamides. |
| Melting Point | Not reported | Would require experimental determination. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol). Low solubility in water. | Typical for small organic molecules of this class. |
| logP | ~2.5 - 3.5 | Estimated based on structure; indicates moderate lipophilicity. |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methyl-substituted benzene ring, the methyl group protons, the methine proton of the cyclopropyl group, and the methylene protons of the cyclopropyl ring. The amide proton will likely appear as a broad singlet or a doublet depending on the solvent and temperature.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The expected [M+H]⁺ ion for C₁₁H₁₃NO would be approximately 176.1075. Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.[4]
Applications in Research and Drug Development
The primary documented application of N-cyclopropyl-3-methylbenzamide is in the field of medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
N-cyclopropyl-3-methylbenzamide has been utilized as a key building block in the synthesis of hybrid molecules that act as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[5][6] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[7]
In a notable study, hybrid molecules incorporating the N-cyclopropyl-3-methylbenzamide moiety demonstrated significant inhibitory activity against p38α MAPK, with some compounds exhibiting IC₅₀ values in the nanomolar range.[5][6] This highlights the importance of the N-cyclopropylbenzamide scaffold in achieving high-affinity binding to the kinase's active site.
Caption: Inhibition of the p38 MAPK pathway by N-cyclopropyl-3-methylbenzamide derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling N-cyclopropyl-3-methylbenzamide. While specific toxicity data for this compound is not available, general guidelines for handling similar benzamide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.[8][11]
Conclusion and Future Perspectives
N-cyclopropyl-3-methylbenzamide represents a valuable molecular scaffold with demonstrated potential in the development of targeted therapeutics, particularly as a p38 MAPK inhibitor. While its individual characterization in public databases is limited, the available scientific literature provides a solid foundation for its synthesis and application in research. Future work in this area could focus on a more detailed toxicological profiling of this compound and the exploration of its utility in targeting other kinases or biological pathways. The continued investigation of such focused chemical entities is paramount to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.
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3-(aminomethyl)-N-cyclopropyl-N-ethylbenzamide | C13H18N2O | CID 43263735. PubChem. [Link]
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Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. [Link]
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